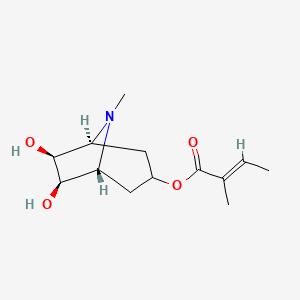

1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3-(2-methylcrotonate), (E)-

Description

The compound 1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3-(2-methylcrotonate), (E)- is a tropane alkaloid derivative characterized by a bicyclic tropane skeleton (1alphaH,5alphaH configuration) with hydroxyl groups at the 3alpha, 6beta, and 7beta positions. The 3alpha-hydroxyl group is esterified with (E)-2-methylcrotonate, an α,β-unsaturated ester. The (E)-configuration of the crotonate ester introduces steric and electronic effects that distinguish it from (Z)-isomers or saturated esters .

Tropane alkaloids are well-studied for their pharmacological properties, particularly in neurology (e.g., scopolamine’s anticholinergic effects). The triol substitution in this compound contrasts with common tropane derivatives like hyoscyamine or scopolamine, which often feature epoxide or single hydroxyl groups, suggesting unique physicochemical or bioactive traits .

Properties

IUPAC Name |

[(1R,5S,6S,7R)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-4-7(2)13(17)18-8-5-9-11(15)12(16)10(6-8)14(9)3/h4,8-12,15-16H,5-6H2,1-3H3/b7-4+/t8?,9-,10+,11-,12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFJTFVPCWEPND-LTDHHRLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2C(C(C(C1)N2C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C[C@@H]2[C@H]([C@H]([C@H](C1)N2C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318120 | |

| Record name | Meteloidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-13-6 | |

| Record name | Meteloidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meteloidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METELOIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0S84O367 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3-(2-methylcrotonate), (E)- can be achieved through various synthetic routes. One common method involves the use of starting materials such as tropane derivatives and appropriate reagents to introduce the necessary functional groups. Reaction conditions typically include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce larger quantities. This often requires the use of specialized equipment and controlled reaction conditions to ensure the purity and yield of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3-(2-methylcrotonate), (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3-(2-methylcrotonate), (E)- has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as its effects on neurotransmitter systems. In medicine, it is investigated for its potential therapeutic uses, including its role in treating certain neurological disorders. In industry, it is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3-(2-methylcrotonate), (E)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with key tropane alkaloids and derivatives:

Key Observations:

Hydroxylation : The 3alpha,6beta,7beta-triol substitution is rare among tropanes. Most analogs (e.g., scopolamine) replace 6beta and 7beta hydroxyls with an epoxide, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Stereochemistry: The 1alphaH,5alphaH configuration is conserved across tropane derivatives, but nortropane analogs (e.g., Compound 3) lack the N-methyl group, altering basicity and receptor interactions .

Physicochemical and Pharmacological Implications

- Solubility : The triol structure likely increases hydrophilicity compared to scopolamine’s epoxide or Compound 3’s benzoate, which may affect bioavailability .

- Reactivity : The (E)-crotonate’s α,β-unsaturation could render the compound susceptible to enzymatic reduction or conjugation, differing from hydrolytically stable esters like benzoate .

- Bioactivity : While scopolamine and hyoscyamine target muscarinic receptors, the triol and crotonate motifs in the target compound may confer affinity for distinct targets, such as ion channels or enzymes .

Research Findings and Gaps

- Synthesis : Tropane alkaloids are typically biosynthesized in plants (e.g., Datura species), but the triol-crotonate structure suggests semi-synthetic modification. Selective esterification of triols remains a synthetic challenge .

- Biological Data: Limited studies exist on the target compound’s activity. In contrast, scopolamine’s anticholinergic effects are well-documented, highlighting a need for pharmacological profiling of the triol derivative .

Biological Activity

1alphaH,5alphaH-Tropane-3alpha,6beta,7beta-triol, 3-(2-methylcrotonate), (E)- is a tropane alkaloid that has garnered attention due to its potential biological activities, particularly in the context of reversing multidrug resistance (MDR) in cancer treatment. This compound is structurally characterized by its tropane backbone and specific functional groups that contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C13H21NO4, and it features a complex structure that includes a tropane ring system and an ester functional group derived from 2-methylcrotonic acid.

Multidrug Resistance Reversal

Research has demonstrated that certain derivatives of tropane alkaloids can effectively reverse P-Glycoprotein (Pgp)-associated multidrug resistance in cancer cells. A study highlighted the efficacy of various tropane alkaloid aromatic esters in restoring sensitivity to vinblastine in multidrug-resistant KB-VI cells. The IC50 values for these compounds ranged significantly, indicating varying potency levels:

| Compound ID | IC50 Range (μM) | Activity Level |

|---|---|---|

| 1 | 0.17 - 0.62 | Low |

| 2 | 2.0 - 3.7 | Medium |

| 11 | 9.8 | High |

Among the active compounds tested, those with lower IC50 values were particularly effective at enhancing the intracellular accumulation of vinblastine when combined with tropane derivatives, suggesting a mechanism of action that involves modulation of drug transport mechanisms in resistant cell lines .

The proposed mechanism involves the inhibition of P-glycoprotein activity, which is responsible for the efflux of chemotherapeutic agents from cancer cells. By inhibiting this protein, tropane derivatives increase the intracellular concentration of drugs like vinblastine, thereby enhancing their cytotoxic effects on resistant cancer cells .

Study on Tropane Alkaloids

In a significant study involving various tropane alkaloids, it was found that specific structural modifications could lead to enhanced activity against MDR phenotypes. For instance, compounds with aromatic substitutions showed improved efficacy compared to their non-aromatic counterparts. This suggests that further chemical modifications could yield even more potent MDR-reversing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.